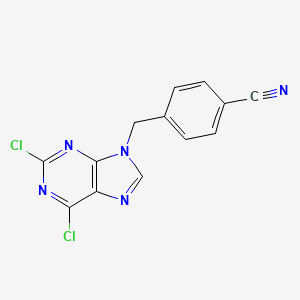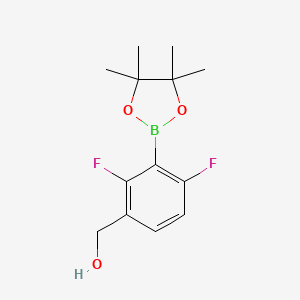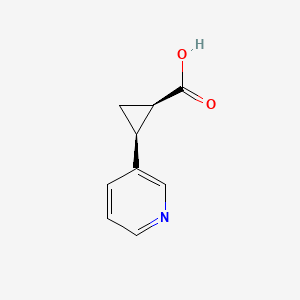
m-PEG8-O-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG8-O-alkyne: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound contains an alkyne group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-O-alkyne typically involves the reaction of a PEG derivative with an alkyne-containing reagent. The reaction conditions often include the use of a copper catalyst to facilitate the azide-alkyne cycloaddition. The process is carried out under mild conditions to ensure the stability of the PEG chain .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in liquid form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG8-O-alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring by reacting the alkyne group with an azide group .
Common Reagents and Conditions:
Reagents: Copper catalyst, azide-containing molecules
Conditions: Mild temperatures, typically room temperature, and the presence of a copper catalyst
Major Products: The major product formed from the reaction of this compound with azide-containing molecules is a triazole-linked compound. This product is often used as a linker in the synthesis of PROTACs .
Applications De Recherche Scientifique
Chemistry: m-PEG8-O-alkyne is widely used in the field of synthetic chemistry for the preparation of complex molecules. Its ability to undergo click chemistry reactions makes it a valuable tool for the synthesis of various compounds, including PROTACs .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids. The compound’s PEG chain enhances the solubility and stability of the modified biomolecules, making them suitable for various biological applications .
Medicine: this compound is used in the development of targeted therapies, particularly in the synthesis of PROTACs. These chimeric molecules can selectively degrade target proteins, offering a novel approach to treating diseases such as cancer .
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its ability to form stable linkages with other molecules makes it a valuable component in various industrial applications .
Mécanisme D'action
m-PEG8-O-alkyne exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The alkyne group in the compound reacts with azide-containing molecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making this compound a valuable tool in the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
m-PEG4-O-alkyne: A shorter PEG chain variant of m-PEG8-O-alkyne, used in similar applications but with different solubility and stability properties.
m-PEG12-O-alkyne: A longer PEG chain variant, offering enhanced solubility and stability compared to this compound.
m-PEG8-N3: An azide-containing PEG derivative, used in click chemistry reactions with alkyne-containing molecules
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in the synthesis of PROTACs and other complex molecules .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O9/c1-3-4-22-7-8-24-11-12-26-15-16-28-19-20-29-18-17-27-14-13-25-10-9-23-6-5-21-2/h1H,4-20H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINQERKXPDHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium](/img/structure/B8098597.png)

